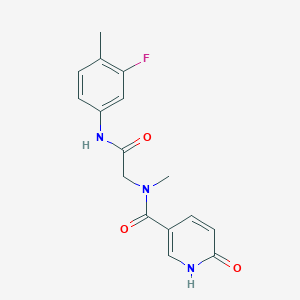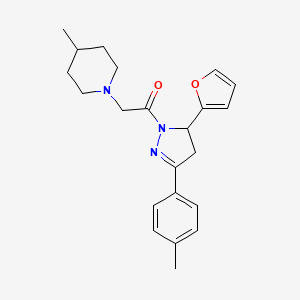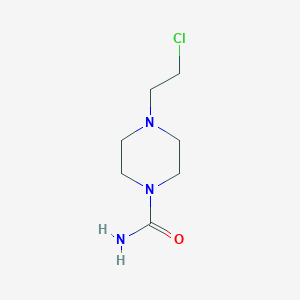![molecular formula C23H25N3O3 B2881978 2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone CAS No. 950034-18-1](/img/structure/B2881978.png)
2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone” is a complex organic molecule. It contains an indole nucleus, which is a common structure found in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Bhat, Al-Omar, Ghabbour, and Naglah (2018) conducted research on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties. They developed a one-pot Biginelli synthesis method that is both efficient and yields the compounds in good measure. This study illustrates the potential for creating diverse chemical compounds with possible pharmacological applications (Bhat et al., 2018).
Dinçer, Özdemir, Yilmaz, and Cukurovalı (2005) explored the crystalline structure of oxime derivatives including succinimid and morpholin groups. Their findings contribute to understanding the molecular configurations that can influence the chemical and pharmacological properties of these compounds (Dinçer et al., 2005).
Biological Activities and Applications
Che, Liu, Tian, Hu, Chen, and Chen (2015) identified N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication, showcasing the potential therapeutic applications of such compounds. Among these derivatives, specific ones showed promising activity against HIV-1 replication, highlighting the significance of structural modifications in enhancing biological activity (Che et al., 2015).
Aljohani, Said, Lentz, Basar, Albar, Alraqa, and Ali (2019) developed a microwave-assisted synthesis method for mono- and disubstituted 4-hydroxyacetophenone derivatives via Mannich reaction. This environmentally benign methodology demonstrates the efficient synthesis of compounds with potential pharmacological activities (Aljohani et al., 2019).
Antimicrobial and Anti-inflammatory Activities
- Helal, Salem, Gouda, Ahmed, and El-Sherif (2015) investigated the anti-inflammatory activity of novel series of thiophene derivatives, highlighting the importance of morpholine rings in enhancing biological effects. Their findings indicate that compounds with additional morpholine rings may exhibit significant anti-inflammatory activity, offering a promising direction for the development of new therapeutic agents (Helal et al., 2015).
Wirkmechanismus
Target of Action
CHEMBL3633650, also known as 2-{methyl[2-(morpholin-4-yl)-2-oxoethyl]amino}-1-(2-phenyl-1H-indol-3-yl)ethan-1-one or 2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone, is an antagonist of the mouse GPRC6A receptor . The GPRC6A receptor is a G-protein-coupled receptor that plays a crucial role in various physiological processes.
Mode of Action
The compound interacts with the GPRC6A receptor, inhibiting the receptor’s response to its natural ligands . This interaction results in the inhibition of the receptor’s downstream signaling pathways, leading to changes in cellular function.
Biochemical Pathways
These could include various intracellular signaling cascades that regulate cellular functions such as metabolism, growth, and differentiation .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .
Result of Action
The molecular and cellular effects of CHEMBL3633650’s action are largely dependent on the specific cell type and the role of GPRC6A in those cells. By inhibiting GPRC6A, CHEMBL3633650 could potentially alter a variety of cellular processes regulated by this receptor .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL3633650. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with the GPRC6A receptor .
Eigenschaften
IUPAC Name |
2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-25(16-21(28)26-11-13-29-14-12-26)15-20(27)22-18-9-5-6-10-19(18)24-23(22)17-7-3-2-4-8-17/h2-10,24H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUZIJBUVKTDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B2881895.png)
![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2881896.png)
![3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2881898.png)
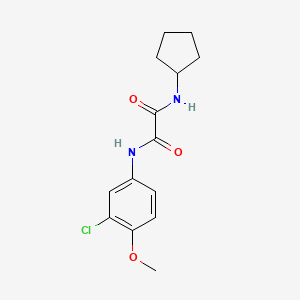
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2881904.png)
![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2881907.png)
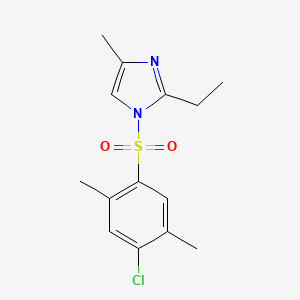
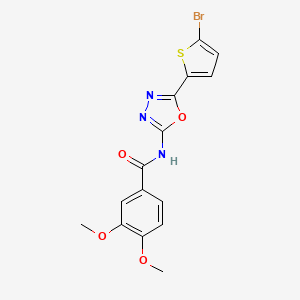
![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)
